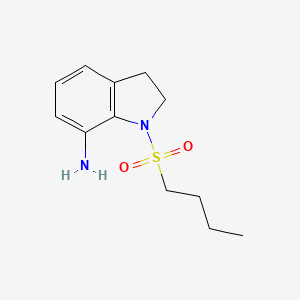

1-Butylsulfonyl-2,3-dihydroindol-7-amine

Description

1-Butylsulfonyl-2,3-dihydroindol-7-amine is a substituted indole derivative characterized by a butylsulfonyl group (-SO₂C₄H₉) at the 1-position and a dihydroindole scaffold.

Properties

IUPAC Name |

1-butylsulfonyl-2,3-dihydroindol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-2-3-9-17(15,16)14-8-7-10-5-4-6-11(13)12(10)14/h4-6H,2-3,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGNMKOKEGZXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC2=C1C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 1-butylsulfonyl-2,3-dihydroindol-7-amine and its analogs:

*Note: Applications for this compound are inferred from structural analogs.

Key Observations:

Molecular Weight and Steric Effects :

- The butylsulfonyl derivative has a higher molecular weight (~264 g/mol) than the dimethyl (~160 g/mol) and diethyl (~190 g/mol) analogs, likely influencing pharmacokinetic properties (e.g., membrane permeability).

- The bulky butylsulfonyl group may introduce steric hindrance, affecting binding to biological targets compared to smaller methyl/ethyl substituents.

Research Findings from Analogs

(CAS 101832-73-9):

- Applications: Widely used as a building block in synthesizing heterocyclic compounds and bioactive molecules. Its electron-rich indole core facilitates functionalization at the 7-amino position .

- Stability : The unsaturated indole core offers stability under acidic conditions, whereas the dihydroindole analogs (e.g., 3,3-diethyl derivative) may exhibit different stability profiles due to reduced conjugation .

3,3-Diethyl-2,3-dihydro-1H-indol-7-amine:

Hypothesized Pharmacological Implications

- Sulfonyl Group Impact : The butylsulfonyl moiety may enhance interactions with serine proteases or kinase targets, as seen in sulfonamide-containing drugs (e.g., COX-2 inhibitors). This contrasts with alkyl-substituted analogs, which typically engage in hydrophobic interactions .

- Synthetic Challenges : Introducing a sulfonyl group may require specialized reagents (e.g., sulfonyl chlorides), whereas alkyl-substituted analogs are often synthesized via Friedel-Crafts alkylation or reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.